molecular formula C20H12Cl4N2O2 B415985 N1,N3-BIS(2,5-DICHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE

N1,N3-BIS(2,5-DICHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE

Cat. No.: B415985
M. Wt: 454.1g/mol
InChI Key: MQYGSLQLFMMSDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1,N3-BIS(2,5-DICHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE is an organic compound with the molecular formula C20H12Cl4N2O2 It is characterized by the presence of two 2,5-dichlorophenyl groups attached to an isophthalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS(2,5-DICHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of isophthaloyl chloride with 2,5-dichloroaniline in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures to facilitate the formation of the amide bonds.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS(2,5-DICHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the phenyl rings.

    Oxidation and Reduction: The amide groups can be involved in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The amide bonds can be hydrolyzed in the presence of strong acids or bases, leading to the formation of the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Reagents such as hydrogen

Properties

Molecular Formula

C20H12Cl4N2O2

Molecular Weight

454.1g/mol

IUPAC Name

1-N,3-N-bis(2,5-dichlorophenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C20H12Cl4N2O2/c21-13-4-6-15(23)17(9-13)25-19(27)11-2-1-3-12(8-11)20(28)26-18-10-14(22)5-7-16(18)24/h1-10H,(H,25,27)(H,26,28)

InChI Key

MQYGSLQLFMMSDA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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